molecular formula C20H25F3N4O B7011890 N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide

N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide

Cat. No.: B7011890
M. Wt: 394.4 g/mol
InChI Key: POLNGQOJPSQEOE-UHFFFAOYSA-N
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Description

N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoropropyl group and a pyrazoloazepine core

Properties

IUPAC Name

N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4O/c1-19(2)9-17-15(10-25-26-17)12-27(13-19)18(28)24-11-16(20(21,22)23)8-14-6-4-3-5-7-14/h3-7,10,16H,8-9,11-13H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLNGQOJPSQEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CN(C1)C(=O)NCC(CC3=CC=CC=C3)C(F)(F)F)C=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .

Scientific Research Applications

N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity, while the pyrazoloazepine core can modulate its overall activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoropropyl-substituted pyrazoloazepines and related structures, such as:

Uniqueness

N-(2-benzyl-3,3,3-trifluoropropyl)-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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